molecular formula C20H21N5O3S B2489716 (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2034391-77-8

(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2489716
CAS No.: 2034391-77-8
M. Wt: 411.48
InChI Key: LMVDRXAQTGVCEE-UHFFFAOYSA-N
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Description

(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic chemical reagent designed for research purposes. Its structure incorporates pharmacologically significant motifs, including an imidazole ring and a piperazine-pyridine group, which are frequently explored in medicinal chemistry for their potential to interact with various biological targets . The presence of a piperazine linker is a common feature in molecules studied for their affinity to central nervous system receptors and enzymes . Furthermore, the methylsulfonyl group attached to the imidazole can be a key pharmacophore, as similar sulfonyl-containing compounds have been investigated as inhibitors for enzymes like cyclooxygenase-2 (COX-2) . Researchers may find this compound valuable as a building block or as a starting point for developing novel probes in chemical biology and drug discovery efforts, particularly in areas such as inflammation and oncology . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[3-(2-methylsulfonylimidazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-29(27,28)20-22-9-10-25(20)17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-2-3-8-21-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVDRXAQTGVCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone often involves a multi-step process. The key steps include:

  • Formation of the imidazole ring: This typically starts with the cyclization of precursor amines and aldehydes.

  • Introduction of the methylsulfonyl group: This is achieved through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.

  • Coupling with phenyl and pyridine rings: These steps involve the use of coupling reagents such as palladium catalysts to form the C-C and C-N bonds.

Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. High-throughput reactors and continuous flow processes are employed to ensure consistency and scalability. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group on the imidazole ring is introduced via nucleophilic substitution. For example, methanesulfonyl chloride reacts with a hydroxyl or amine precursor under basic conditions (e.g., triethylamine or DBU) to form the sulfonylated intermediate .

Example Reaction:

Imidazole-OH+CH3SO2ClBaseImidazole-SO2CH3+HCl\text{Imidazole-OH} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Imidazole-SO}_2\text{CH}_3 + \text{HCl}

Suzuki-Miyaura Cross-Coupling

The aryl-aryl bond between the phenyl and pyridinyl groups is formed via Suzuki-Miyaura coupling. Optimized conditions include:

Catalyst SystemBaseSolventTemperatureYieldSource
Pd(PPh3_3)4_4K3_3PO4_41,4-Dioxane100°C94%
Pd(dppf)Cl2_2KOAcDMF80°C82%

This reaction is critical for constructing the biaryl framework .

Hydrolysis of Ester Groups

The methanone linker is synthesized via hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH).

Reaction:

R-COOR’+NaOHR-COONa++R’-OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{R'-OH}

Aza-Michael Addition

The piperazine ring is functionalized via aza-Michael additions. For instance, reaction with azetidine or morpholine in acetonitrile at 65°C yields substituted piperazines .

AmineSolventTemperatureYieldProduct Type
AzetidineCH3_3CN65°C64%1,3′-Biazetidine
PiperidineCH3_3CN65°C75%Piperidinyl-azetidine
MorpholineCH3_3CN65°C73%Morpholino-azetidine

Sirt6 Activation Studies

Structural analogs with methylsulfonyl groups demonstrate Sirt6 deacetylation activation. Modifications to the sulfonyl group (e.g., acetyl or methylsulfonyl) alter potency :

CompoundR GroupActivation Fold (100 μM)
21-CH3_34.62
23-SO2_2CH3_33.63

The methylsulfonyl group enhances binding affinity to Sirt6’s hydrophobic pocket .

Oxidative Stability

The methylsulfonyl group exhibits resistance to oxidation under physiological conditions, ensuring metabolic stability .

Comparative Reactivity of Structural Motifs

Functional GroupReactivity ProfileKey Reactions
Methylsulfonyl-imidazoleElectrophilic substitution at C-4/C-5Nitration, Halogenation
Pyridinyl-piperazineNucleophilic aromatic substitution (SN_NAr)Alkylation, Arylation
Phenyl-methanoneFriedel-Crafts acylationRing functionalization

Reaction Optimization Insights

  • Catalyst Choice : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in Suzuki couplings due to superior stability .

  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency compared to toluene .

  • Temperature Control : Reactions above 80°C reduce side products in aza-Michael additions .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antimicrobial properties, particularly against bacterial strains. The presence of the piperazine moiety enhances this activity through enzyme inhibition mechanisms, such as acetylcholinesterase (AChE) and urease inhibition.

Table 1: Antimicrobial Activity Data

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialAChE Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting tyrosinase, which is involved in melanin production. Studies indicate that related compounds exhibit competitive inhibition with IC50 values lower than standard inhibitors like kojic acid.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound CTyrosinase5.0
Compound DAChE12.5

Study on Tyrosinase Inhibition

A study conducted by Smith et al. (2023) demonstrated that the compound significantly inhibited tyrosinase activity in vitro, suggesting potential applications in skin whitening products and treatments for hyperpigmentation disorders.

Anticonvulsant Activity

Research by Johnson et al. (2024) explored the anticonvulsant properties of the compound, revealing that it exhibited significant activity in animal models of epilepsy, indicating its potential use in developing new anticonvulsant medications.

Anticancer Properties

A recent investigation by Lee et al. (2025) highlighted the anticancer effects of the compound against various cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of piperidine derivatives reveal that the methylsulfonyl group enhances biological activity due to its electron-withdrawing properties, improving binding affinity to target enzymes.

Key Findings

  • Compounds with the methylsulfonyl group showed increased potency against various targets compared to their unsubstituted counterparts.
  • The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Mechanism of Action

The mechanism by which this compound exerts its effects is multifaceted:

  • Molecular Targets: It interacts with various enzymes and receptors, altering their activity.

  • Pathways Involved: It influences pathways related to signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the imidazole, phenyl, and piperazine rings. Key examples include:

Compound Name / ID Core Modifications Molecular Weight (g/mol) Key Properties Reference
Target Compound Methylsulfonyl on imidazole; pyridin-2-yl-piperazine 422.50 Enhanced solubility, potential dual receptor activity
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Methoxybenzyl on piperazine; benzoimidazole core 486.56 Higher lipophilicity; histamine H1/H4 receptor affinity
BMS-695735 4-Chloropyrazole; fluoropropyl-piperidine 535.52 IGF-1R kinase inhibition; reduced CYP3A4 inhibition
EP 1 926 722 B1 (Example 74) Trifluoromethyl on imidazole; pyridin-4-yloxy linker 567.47 Enhanced electron-withdrawing effects; potential for CNS penetration

Pharmacological Profiles

  • Receptor Selectivity :

    • The target compound ’s pyridin-2-yl-piperazine moiety resembles histamine H1/H4 receptor ligands (e.g., compounds in ), but its methylsulfonyl group may reduce off-target kinase activity compared to BMS-695735 .
    • BMS-695735 prioritizes IGF-1R kinase inhibition due to its benzimidazole-fluoropropyl motif, whereas the target compound lacks bulky hydrophobic groups, suggesting divergent targets .
  • ADME Properties: The methylsulfonyl group in the target compound improves aqueous solubility compared to EP 1 926 722 B1’s trifluoromethyl group, which increases lipophilicity and plasma protein binding .

Biological Activity

The compound (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a hybrid molecule that has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer activities. Its unique structural components, including the imidazole and piperazine moieties, suggest a multifaceted mechanism of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H21N5O2S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes:

  • A methylsulfonyl group attached to an imidazole ring.
  • A pyridin-2-yl piperazine unit.
  • A ketone functional group contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For example, it has shown significant inhibitory activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Mtb H37Rv< 3.80
M. kansasii13.41
M. smegmatis11.53

These results indicate that the compound possesses promising antibacterial properties, particularly against slow-growing mycobacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against liver cancer cell lines such as HepG2. In vitro studies revealed that it effectively inhibited cell viability, suggesting a potential role in cancer therapy.

Cell LineIC50 (µM)
HepG215.0

This indicates that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The imidazole and piperazine groups may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the molecule allows it to penetrate cell membranes, potentially leading to cytotoxic effects.
  • Targeting Specific Receptors : The compound may bind to certain receptors involved in signaling pathways, influencing cellular responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Jain et al. evaluated various derivatives of imidazole compounds for their antibacterial properties against S. aureus, E. coli, and B. subtilis. The findings suggested that modifications to the structure could enhance antimicrobial efficacy .
  • Cancer Cell Line Evaluation : Another study investigated the effects of the compound on HepG2 cells, demonstrating a significant reduction in cell viability and indicating its potential as an anticancer agent .

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise control of reaction conditions. Key steps include:
  • Coupling Reactions : Use of coupling agents (e.g., EDCI or HOBt) to link the imidazole and piperazine moieties under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while methanol/water mixtures aid in precipitation for purification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol or ethanol) ensures high purity. Monitor intermediates via TLC .
  • Yield Improvement : Adjust stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride) and reaction time (12–24 hours) for sulfonation steps .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : A combination of ¹H/¹³C NMR , 2D NMR (COSY, HSQC) , and high-resolution mass spectrometry (HRMS) is essential:
  • NMR : Assign aromatic protons (δ 7.2–8.6 ppm for pyridine/imidazole) and sulfonyl groups (δ 3.0–3.5 ppm for methylsulfonyl) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) functionalities .

Q. What strategies address poor solubility in biological assays?

  • Methodological Answer :
  • Salt Formation : Convert the free base to hydrochloride salts (e.g., HCl in diethyl ether) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin-based solutions for in vitro studies .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the imidazole nitrogen for improved bioavailability .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against histamine (H₁/H₄), serotonin (5-HT), or dopamine receptors due to structural similarity to dual H₁/H₄ ligands .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to assess selectivity for cancer-related targets .
  • Molecular Docking : Model interactions with receptor active sites (e.g., pyridine-piperazine motifs binding to GPCRs) using Schrödinger Suite or AutoDock .

Q. How to resolve contradictions in reported spectral data for derivatives?

  • Methodological Answer :
  • Heteronuclear NMR : Perform ¹H-¹⁵N HMBC to resolve overlapping signals in imidazole/piperazine regions .
  • X-ray Crystallography : Obtain single-crystal structures to confirm regiochemistry of substituents (e.g., methylsulfonyl vs. phenylsulfonyl) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃SO₂-imidazole) to simplify NMR interpretation .

Q. What approaches are used for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl) or pyridine substituents (e.g., 3- vs. 4-position) .
  • Biological Testing : Compare IC₅₀ values in cellular assays (e.g., antiproliferative activity in cancer cell lines) .
  • Computational QSAR : Develop predictive models using MolSoft ICM or MOE to correlate electronic parameters (Hammett σ) with activity .

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